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  • Product: 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide
  • CAS: 2151733-63-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8): A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8), a novel heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8), a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document employs a predictive and comparative approach. By examining the extensive research on structurally related pyrazole sulfonamide derivatives, this guide infers potential synthetic routes, mechanisms of action, and therapeutic applications. The core structure, combining a 4-aminopyrazole moiety with a sulfonamide functional group, suggests a rich potential for biological activity, drawing from the well-established pharmacological profiles of these two classes of compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds, providing both theoretical grounding and practical, albeit generalized, experimental protocols.

Introduction: Deconstructing the Core Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer (Crizotinib) and anti-obesity (Rimonabant) treatments.[1][2] Its synthetic accessibility and ability to serve as a versatile bioisostere have made it a "privileged structure" in drug discovery.[3] Similarly, the sulfonamide functional group is a well-established pharmacophore, most famously in antibacterial drugs, but also in agents with anticancer, anti-inflammatory, and antiviral properties.[4][5]

The compound 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide brings these two powerful moieties together. Its structure features:

  • A 1,3-dimethyl-1H-pyrazole ring , which provides a stable aromatic core.

  • A sulfonamide group at the 3-position , a key functional group for interacting with various biological targets.

  • An amino group at the 4-position , which can act as a hydrogen bond donor and a site for further chemical modification.

This unique combination of functional groups suggests that 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide could exhibit a range of biological activities, making it a compound of significant interest for further investigation.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₁₀N₄O₂SBased on structural analysis.
Molecular Weight 190.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar pyrazole sulfonamides are crystalline solids.[6]
Solubility Expected to have some solubility in polar organic solvents like DMSO and methanol.Based on the polarity of the sulfonamide and amino groups.
LogP (Octanol/Water) Predicted to be low to moderate.The presence of polar functional groups would decrease lipophilicity.

Potential Synthesis Route (Hypothetical)

A plausible synthetic route for 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide can be conceptualized based on established methods for the synthesis of pyrazole sulfonamides.[4][7] A common strategy involves the sulfonylation of a pre-formed pyrazole ring, followed by amination.

Hypothetical Two-Step Synthesis Protocol:

Step 1: Sulfonylation of 1,3-dimethyl-1H-pyrazole

  • Reactants: 1,3-dimethyl-1H-pyrazole and chlorosulfonic acid.

  • Procedure: To a stirred solution of chlorosulfonic acid in an appropriate solvent (e.g., chloroform) under an inert atmosphere and cooled to 0°C, slowly add 1,3-dimethyl-1H-pyrazole.

  • After the addition is complete, the reaction mixture is gradually warmed to a higher temperature (e.g., 60°C) and stirred for several hours to ensure complete reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with cold water, and the resulting sulfonyl chloride is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Reactants: 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and a suitable amine (in this case, methylamine).

  • Procedure: The pyrazole sulfonyl chloride is dissolved in a solvent such as dichloromethane.

  • To this solution, an excess of methylamine (as a solution or gas) is added at a controlled temperature (e.g., 0-25°C).

  • The reaction is stirred for several hours at room temperature.

  • The progress is monitored by TLC.

  • After completion, the reaction mixture is washed with water to remove any excess amine and salts.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography or recrystallization to obtain 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide.

Hypothetical_Synthesis cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amination pyrazole 1,3-dimethyl-1H-pyrazole sulfonyl_chloride 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride pyrazole->sulfonyl_chloride Chlorosulfonic acid final_product 4-amino-N,1-dimethyl-1H- pyrazole-3-sulfonamide sulfonyl_chloride->final_product Methylamine

Caption: Hypothetical synthesis of the target compound.

Predicted Biological Activity and Mechanism of Action

The biological activity of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide can be inferred from the extensive research on its structural analogues. Pyrazole sulfonamides have been shown to target a variety of enzymes and cellular pathways.

Kinase Inhibition

A significant body of research highlights pyrazole sulfonamides as potent kinase inhibitors.[8][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Substituted 1H-pyrazole biaryl sulfonamides have been identified as novel, potent, and selective inhibitors of the G2019S mutant of LRRK2, which is implicated in Parkinson's disease.[9][10][11]

  • Abl Kinase: Pyrazolo[4,3-e][4][5][10]triazine sulfonamide derivatives have demonstrated inhibitory activity against Abl protein kinase, with selective antiproliferative effects against Bcr-Abl positive cancer cell lines.[8]

  • B-raf Kinase: 1,3,4-triarylpyrazole derivatives bearing a sulfonamide group have shown promise as B-raf inhibitors.[3]

Given these precedents, it is plausible that 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide could function as a kinase inhibitor. The N,1-dimethyl-pyrazole core could serve as a scaffold for binding to the ATP-binding pocket of various kinases, while the sulfonamide and amino groups could form critical hydrogen bonds with the hinge region of the kinase domain.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (e.g., B-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor 4-amino-N,1-dimethyl-1H- pyrazole-3-sulfonamide (Hypothetical Target) Inhibitor->Raf Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Activity

The sulfonamide moiety is classically associated with antibacterial activity, and numerous pyrazole-sulfonamide hybrids have been investigated as antimicrobial agents.[5][12]

  • Mechanism: These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5]

  • Spectrum: Various pyrazole-based sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[12][13] Some derivatives also exhibit antifungal properties.[5]

The presence of the sulfonamide group in the target compound suggests it could be explored for its antimicrobial potential.

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[14][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers. Pyrazole-based sulfonamides have been synthesized and shown to be effective inhibitors of human CA isoforms I, II, IX, and XII.[14][16]

NADPH Oxidase (NOX) Inhibition

Derivatives with a pyrazole-sulfonamide core have been identified as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in oxidative stress in neurodegenerative diseases.[17] This opens up another potential avenue for the therapeutic application of this class of compounds.

Potential Therapeutic Applications (Inferred)

Based on the predicted biological activities, 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide and its derivatives could be valuable leads in several therapeutic areas:

  • Oncology: As potential inhibitors of kinases like B-Raf or Abl, these compounds could be investigated for the treatment of various cancers.[3][8]

  • Infectious Diseases: The sulfonamide moiety suggests potential for development as antibacterial or antifungal agents.[5][12]

  • Neurodegenerative Diseases: The demonstrated activity of related compounds against LRRK2 and NOX2 indicates potential applications in Parkinson's and Alzheimer's diseases.[10][17]

  • Inflammatory Disorders: Many kinase inhibitors and CA inhibitors have anti-inflammatory properties.[4][15]

  • Metabolic Diseases: Certain pyrazole sulfonamides have been explored as antidiabetic agents through mechanisms like α-glucosidase inhibition.[18]

Generalized Experimental Protocol: In Vitro Kinase Assay

To evaluate the potential of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide as a kinase inhibitor, a generalized in vitro kinase assay protocol is provided below. This protocol would need to be optimized for the specific kinase of interest.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader (luminometer or fluorescence reader)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer.

    • Test compound at various concentrations.

    • Kinase substrate.

    • Recombinant kinase enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or substrate phosphorylated), which is inversely proportional to the kinase inhibition.

  • Data Acquisition: Read the plate on a microplate reader to measure the signal (luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound setup_plate Set up Reaction Plate: Buffer, Compound, Substrate, Kinase prep_compound->setup_plate add_atp Initiate Reaction with ATP setup_plate->add_atp incubate Incubate at 30°C add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate (Luminescence/Fluorescence) add_detection->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

While direct experimental data on 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2151733-63-8) is currently scarce, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a biologically active molecule. The fusion of the pyrazole and sulfonamide pharmacophores creates a scaffold ripe for exploration, with likely activities in kinase inhibition, antimicrobial action, and carbonic anhydrase modulation.

This guide provides a foundational framework for researchers to begin investigating this compound. Future work should focus on:

  • Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for biological testing.

  • Performing broad-spectrum biological screening to identify its primary targets and activities.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogues to optimize potency and selectivity.

  • Elucidating the precise mechanism of action for any confirmed biological activities through biochemical and cellular assays.

The exploration of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide and its derivatives represents a promising frontier in the ongoing search for novel therapeutic agents.

References

A comprehensive list of references is provided below, consolidating all sources cited within this technical guide.

References

[5] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology, 58(1), 93-99. [Link]

[10] Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

[11] Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

[4] Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26539-26553. [Link]

[19] Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.). ResearchGate. [Link]

[20] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]

[15] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity. [Link]

[8] Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][5][10]triazines. (2014). European Journal of Medicinal Chemistry, 80, 513-522. [Link]

[9] Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

[18] Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry, 12, 1389865. [Link]

[3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals, 16(7), 998. [Link]

[12] Antibacterial pyrazoles: tackling resistant bacteria. (2022). Expert Opinion on Drug Discovery, 17(3), 291-306. [Link]

[13] Clinical antimicrobial drugs containing pyrazole and sulfonamide fragments, and the DNA gyrase inhibitor from our previous work, as well as the design of the three‐component hybrid compounds. (n.d.). ResearchGate. [Link]

[1] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 661. [Link]

[21] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology. [Link]

[14] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]

[22] Synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2025). International Journal of Novel Research and Development. [Link]

[23] Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1981). Journal of Medicinal Chemistry, 24(1), 31-35. [Link]

[24] Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. (2025). ResearchGate. [Link]

[17] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). Molecules, 30(8), 1759. [Link]

[7] Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2025). ResearchGate. [Link]

[25] Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Saudi Pharmaceutical Journal, 32(5), 102025. [Link]

[16] Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1308, 138089. [Link]

[2] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(5), 1709. [Link]

[26] 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. (n.d.). Pharmaffiliates. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-amino-N,1-dimethylpyrazole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 4-amino-N,1-dimethylpyrazole-3-sulfonamide. This document is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrazole-Sulfonamide Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] When coupled with a sulfonamide moiety, the resulting scaffold has given rise to a plethora of compounds with significant therapeutic potential, including antimicrobial and anticancer agents.[1][2] The specific compound, 4-amino-N,1-dimethylpyrazole-3-sulfonamide, represents a novel entity within this class, with its unique substitution pattern offering potential for distinct pharmacological properties. This guide will delve into the intricacies of this molecule, from its fundamental chemical identity to its prospective role in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-amino-N,1-dimethylpyrazole-3-sulfonamide is characterized by a pyrazole ring substituted with an amino group at the C4 position, a methyl group at the N1 position, and a N-methylsulfonamide group at the C3 position.

Figure 1: Chemical structure of 4-amino-N,1-dimethylpyrazole-3-sulfonamide.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not publicly available, its physicochemical properties can be predicted based on its structure. These predictions are valuable for understanding its potential behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value
Molecular Formula C₅H₁₀N₄O₂S
Molecular Weight 190.22 g/mol
LogP -0.5
Topological Polar Surface Area 98.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of 4-amino-N,1-dimethylpyrazole-3-sulfonamide can be approached through a multi-step process, leveraging established methodologies for the formation of pyrazole-sulfonamides.[1]

Synthetic Workflow

A 1-Methyl-4-nitropyrazole B 4-Amino-1-methylpyrazole A->B Reduction (e.g., H₂/Pd-C) C 4-Amino-1-methylpyrazole-3-sulfonyl chloride B->C Sulfonylation (ClSO₃H) D 4-amino-N,1-dimethylpyrazole-3-sulfonamide C->D Amination (CH₃NH₂)

Figure 2: Proposed synthetic workflow for 4-amino-N,1-dimethylpyrazole-3-sulfonamide.

Experimental Protocol

Step 1: Reduction of 1-Methyl-4-nitropyrazole to 4-Amino-1-methylpyrazole

  • Dissolution: Dissolve 1-methyl-4-nitropyrazole in a suitable solvent such as ethanol or methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 4-amino-1-methylpyrazole.

Step 2: Sulfonylation of 4-Amino-1-methylpyrazole

  • Chlorosulfonation: Add the crude 4-amino-1-methylpyrazole portion-wise to an excess of chlorosulfonic acid at 0°C with vigorous stirring. The amino group will be protected in situ by the strong acid.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the resulting aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-methylpyrazole-3-sulfonyl chloride.

Step 3: Amination to form 4-amino-N,1-dimethylpyrazole-3-sulfonamide

  • Dissolution: Dissolve the crude 4-amino-1-methylpyrazole-3-sulfonyl chloride in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

  • Amine Addition: Cool the solution to 0°C and add a solution of methylamine (in THF or as an aqueous solution) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-amino-N,1-dimethylpyrazole-3-sulfonamide.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring proton, the two methyl groups (N1-CH₃ and N-CH₃), and the amino (NH₂) and sulfonamide (NH) protons.
¹³C NMR Resonances for the pyrazole ring carbons and the two methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino and sulfonamide), S=O stretching (sulfonamide), and C=C/C=N stretching (pyrazole ring).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications and Future Directions

While direct biological data for 4-amino-N,1-dimethylpyrazole-3-sulfonamide is not yet reported, the known activities of structurally similar compounds provide a strong basis for predicting its potential applications.

Potential Therapeutic Areas
  • Antimicrobial Agents: Many pyrazole-sulfonamide hybrids have demonstrated significant antibacterial and antifungal activities.[2] The title compound could be investigated for its efficacy against a panel of pathogenic microbes.

  • Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. Derivatives of pyrazole-4-sulfonamide have shown antiproliferative activity against various cancer cell lines.[1]

  • Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore that can target specific enzymes. For instance, some pyrazole sulfonamides have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in various diseases.[3]

Logical Pathway for Investigation

A 4-amino-N,1-dimethylpyrazole-3-sulfonamide B In vitro Screening A->B C Antimicrobial Assays B->C D Anticancer Assays B->D E Enzyme Inhibition Assays B->E F Lead Optimization C->F D->F E->F G In vivo Studies F->G

Figure 3: Logical pathway for the investigation of 4-amino-N,1-dimethylpyrazole-3-sulfonamide's therapeutic potential.

Conclusion

4-amino-N,1-dimethylpyrazole-3-sulfonamide is a novel chemical entity with a promising structural scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, and a forward-looking perspective on its potential applications. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

  • ResearchGate. Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[2][4]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. [Link]

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]

  • PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide. [Link]

  • PubChem. 1,3-dimethyl-1H-pyrazole-4-sulfonamide. [Link]

  • PubChem. 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. [Link]

Sources

Foundational

Technical Monograph: C₅H₁₀N₄O₂S

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the molecular formula C₅H₁₀N₄O₂S , focusing on its primary isomeric identities as high-value synthons in medicinal chemistry.

Functionalized Heterocycles in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Technical Analysis

C₅H₁₀N₄O₂S (Molecular Weight: 190.22 g/mol ) is not a single pharmaceutical agent but a distinctive molecular formula representing a cluster of functionalized nitrogen-sulfur heterocycles . In the context of drug development, this formula corresponds to specific "building blocks" or synthons used to construct larger bioactive scaffolds, particularly kinase inhibitors, GPCR ligands, and anti-infectives.

The two most chemically significant isomers for researchers are:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide : A sulfonamide precursor used in fragment-based design.

  • 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole : A specialized reagent for olefin synthesis (Julia-Kocienski olefination) and a bioisostere in peptidomimetics.

This guide provides the physicochemical profiling, synthetic pathways, and handling protocols for these entities, treating them as critical nodes in the drug discovery supply chain.

Physicochemical Profile (Consensus Data)
PropertyValueContext
Exact Mass 190.0524 g/mol High-Resolution Mass Spectrometry (HRMS) Target
Heavy Atom Count 12Fragment-Like (Rule of 3 Compliant)
Topological Polar Surface Area (TPSA) ~80–95 ŲIsomer dependent; indicates moderate membrane permeability
LogP (Calculated) -0.5 to 0.5Highly polar; suitable for cytosolic targets
H-Bond Donors 1–3Critical for active site binding (e.g., hinge regions)
Physical State Crystalline SolidTypically white to off-white powder
Part 2: Structural Isomerism & Logic

In drug development, the arrangement of atoms defines the biological activity. The C₅H₁₀N₄O₂S formula splits into two distinct chemical lineages.

1. The Scaffold Lineage (Pyrazole Derivative)
  • Identity: 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide []

  • Role: This molecule acts as a "connector." The sulfonohydrazide group (-SO₂NHNH₂) is a versatile handle. It can be cyclized to form sultams or coupled with aldehydes to form hydrazones, a common motif in antimicrobial research. The pyrazole ring serves as a stable, aromatic core that fits well into ATP-binding pockets of kinases.

2. The Reagent Lineage (Tetrazole Derivative)
  • Identity: 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole [2]

  • Role: This is a Julia-Kocienski Reagent . Researchers use this to synthesize alkenes with high E-selectivity. The sulfonyl-tetrazole moiety is an "auxiliary" that is removed during the reaction, leaving behind a precise carbon-carbon double bond in the final drug molecule.

Visualizing the Isomeric Divergence

The following diagram illustrates the structural divergence and application of the C₅H₁₀N₄O₂S formula.

IsomerLogic Root Molecular Formula C5H10N4O2S (MW: 190.22) Isomer1 Isomer A: Scaffold 1,3-Dimethyl-1H-pyrazole- 4-sulfonohydrazide Root->Isomer1 N-Heterocyclic Functionalization Isomer2 Isomer B: Reagent 1-Isopropyl-5-(methylsulfonyl)- 1H-tetrazole Root->Isomer2 Tetrazole Alkylation Func1 Function: Precursor for Sulfonamides & Bioactive Hydrazones Isomer1->Func1 Func2 Function: Julia-Kocienski Olefination (Alkene Synthesis) Isomer2->Func2 Target1 Target: Kinase Inhibitors Antibacterials Func1->Target1 Target2 Target: Complex Natural Products Peptidomimetics Func2->Target2

Caption: Divergent utility of C₅H₁₀N₄O₂S isomers in medicinal chemistry workflows.

Part 3: Experimental Protocols

This section details the synthesis and handling of the Pyrazole Sulfonohydrazide isomer, as it is the primary "building block" for therapeutic agents.

Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide

Objective: Convert the pyrazole core into a reactive sulfonohydrazide synthon. Mechanism: Electrophilic aromatic substitution (Chlorosulfonation) followed by nucleophilic substitution (Hydrazinolysis).

Reagents:

  • 1,3-Dimethyl-1H-pyrazole (Starting Material)[]

  • Chlorosulfonic acid (

    
    ) – Hazard: Corrosive/Fuming
    
  • Hydrazine hydrate (

    
    ) – Hazard: Carcinogen/Toxic
    
  • Thionyl chloride (

    
    ) – Optional activating agent
    

Step-by-Step Methodology:

  • Chlorosulfonation (The Critical Step):

    • Cool

      
       (5.0 equiv) to 0°C in a dry round-bottom flask under Argon.
      
    • Add 1,3-Dimethyl-1H-pyrazole (1.0 equiv) dropwise. Control: Maintain temperature <5°C to prevent ring decomposition.

    • Heat the mixture to 90°C for 2 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the starting material indicates conversion to the sulfonic acid intermediate.

    • Quench: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride precipitates as a solid. Filter and dry in vacuo.

  • Hydrazinolysis:

    • Dissolve the isolated 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in THF (Tetrahydrofuran) at 0°C.

    • Add Hydrazine hydrate (2.5 equiv) dropwise. Note: Excess hydrazine acts as a scavenger for the HCl by-product.

    • Stir at Room Temperature (RT) for 4 hours.

    • Observation: A white precipitate (hydrazine hydrochloride) may form; the product often remains in solution or precipitates upon concentration.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water (9:1).

    • Yield Target: >75%.

    • Characterization:

      • ¹H NMR (DMSO-d₆): Look for pyrazole singlet (~8.0 ppm), N-methyls (~3.8 and 2.4 ppm), and broad hydrazine protons (~4.0 and 8.5 ppm).

      • MS (ESI):

        
        .
        
Self-Validating Workflow Diagram

The following DOT diagram outlines the logic flow for validating the synthesis product.

SynthesisValidation Start Crude Product (C5H10N4O2S) Test1 LC-MS Analysis Start->Test1 Decision1 Mass = 191.06? Test1->Decision1 Test2 1H NMR (DMSO) Decision1->Test2 Yes Fail Recrystallize (EtOH) Decision1->Fail No (Impurity) Decision2 Integrals Correct? (3H, 3H, 1H, 3H) Test2->Decision2 Pass Release for Library Synthesis Decision2->Pass Yes Decision2->Fail No Fail->Test1 Retry

Caption: Quality Control logic for validating the C₅H₁₀N₄O₂S synthon.

Part 4: Applications in Drug Development
1. Fragment-Based Drug Discovery (FBDD)

Researchers utilize the 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide isomer as a "fragment." Because it has a low molecular weight (<200 Da), it is screened against protein targets (like kinases) using X-ray crystallography or NMR.

  • Mechanism: The sulfonohydrazide group can form hydrogen bonds with the "hinge region" of kinase enzymes.

  • Evolution: Once binding is confirmed, the fragment is "grown" by reacting the hydrazine tail with aldehydes or acid chlorides to reach adjacent hydrophobic pockets.

2. Bioisosterism

The tetrazole isomer (1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole) represents a class of compounds where the tetrazole ring acts as a bioisostere for a carboxylic acid .

  • Advantage: Tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and metabolically stable, improving the oral bioavailability of the final drug candidate.

References
  • PubChem Compound Summary. (2025). 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide. National Center for Biotechnology Information. Link

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2024). 1-isopropyl-5-(methylsulfonyl)-1H-tetrazole Product Data. Link

  • BOC Sciences. (2024). Sulfonohydrazide Building Blocks in Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Exploratory

The 1-Methyl-1H-Pyrazole-3-Sulfonamide Scaffold: A Technical Monograph

The following technical guide serves as an advanced monograph on the 1-methyl-1H-pyrazole-3-sulfonamide scaffold. It is designed for medicinal chemists and process scientists, focusing on the structural rationale, regios...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced monograph on the 1-methyl-1H-pyrazole-3-sulfonamide scaffold. It is designed for medicinal chemists and process scientists, focusing on the structural rationale, regioselective synthesis, and therapeutic utility of this privileged pharmacophore.

Version: 2.0 | Focus: Medicinal Chemistry & Synthetic Methodology[1]

Executive Summary: The Geometry of Selectivity

In the landscape of fragment-based drug discovery (FBDD), the 1-methyl-1H-pyrazole-3-sulfonamide core (CAS 88398-97-4) represents a "privileged scaffold."[1] Unlike its benzenesulfonamide counterparts (e.g., Celecoxib), this heteroaromatic system offers distinct physicochemical advantages:

  • Electronic Modulation: The electron-rich pyrazole ring lowers the pKa of the sulfonamide NH₂, enhancing Zinc-binding affinity in metalloenzymes (e.g., Carbonic Anhydrases).[1]

  • Solubility Profile: The N-methyl group disrupts planar stacking interactions common in unsubstituted pyrazoles, significantly improving solubility in polar organic media and biological fluids.

  • Vector Positioning: The 1,3-substitution pattern orients the sulfonamide "warhead" at a specific angle relative to the hydrophobic core, allowing access to sub-pockets often unreachable by 1,4- or 1,5-isomers.

This guide details the overcoming of the primary chemical challenge—regioselectivity —and validates the scaffold's utility in oncology and enzymology.

Structural Analysis & Pharmacochemistry[1]

The Regioselectivity Paradox

Synthesizing the 3-sulfonamide isomer is non-trivial due to the innate reactivity of the 1-methylpyrazole ring.[1]

  • Electrophilic Substitution (SEAr): Naturally favors the C4 position due to the electronic enrichment provided by the nitrogen lone pairs.[1] Direct chlorosulfonation of 1-methylpyrazole yields predominantly the 4-sulfonyl chloride.[1]

  • Lithiation (Directed ortho-metallation): Treatment with n-BuLi favors the C5 position (adjacent to the N-methyl group) due to coordination with the nitrogen lone pair.[1]

Physicochemical Profile
PropertyValueImplication
Molecular Weight ~161.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
H-Bond Donors 1 (Sulfonamide NH₂)Critical for active site anchoring (e.g., Glu/Thr residues).[1]
H-Bond Acceptors 3 (N2, O, O)Facilitates water-bridged networks in solvent-exposed pockets.[1]
Topological Polar Surface Area (TPSA) ~70-80 ŲPermeable, but sufficiently polar for specific binding.[1]
pKa (Sulfonamide) ~9.5 - 10.0Slightly acidic; exists as a mono-anion at physiological pH in specific microenvironments (e.g., Zn²⁺ active sites).[1]

Synthetic Methodologies

The "Gold Standard" Protocol: Diazo-Mediated Chlorosulfonylation

To bypass the C4/C5 regioselectivity issues, the most robust route starts with 1-methyl-1H-pyrazol-3-amine .[1] This amine is converted to the diazonium salt and then trapped with sulfur dioxide in the presence of a copper catalyst (Meerwein reaction).

Visualizing the Synthetic Logic

The following diagram illustrates the regioselective constraints and the chosen pathway.

G Start 1-Methyl-1H-pyrazole C4_Route Direct Chlorosulfonation (ClSO3H) Start->C4_Route Electrophilic Control C5_Route Lithiation (n-BuLi) + SO2 Start->C5_Route Coordination Control C4_Prod C4-Sulfonyl Chloride (Major Product) C4_Route->C4_Prod C5_Prod C5-Sulfinic Acid (Major Product) C5_Route->C5_Prod Target_Route Route of Choice: Meerwein Reaction Diazo Diazonium Salt [Intermediate] Target_Route->Diazo NaNO2, HCl Precursor 1-Methyl-1H-pyrazol-3-amine Precursor->Target_Route Functional Group Interconversion Final 1-Methyl-1H-pyrazole- 3-sulfonyl chloride Diazo->Final SO2, CuCl2 (Regiospecific)

Figure 1: Strategic selection of the Meerwein route to ensure C3-regiospecificity, avoiding the C4/C5 traps of direct functionalization.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl Chloride

This protocol utilizes the oxidative chlorination of the diazonium intermediate.[1]

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (conc.[1] HCl)

  • Glacial Acetic Acid[2]

  • Sulfur Dioxide (SO₂ gas or generated in situ from Na₂S₂O₅)[1]

  • Copper(II) Chloride (CuCl₂, 0.3 eq)[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 1-methyl-1H-pyrazol-3-amine in a mixture of glacial acetic acid and conc. HCl (ratio 1:1) at 0°C.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Preparation of SO₂ Mixture:

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for 20-30 mins) or dissolve Na₂S₂O₅ in minimal water/acetic acid.

    • Add CuCl₂ to this mixture. The solution should turn green-blue.[1]

  • The Meerwein Coupling:

    • Pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous evolution of nitrogen gas will occur.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • The sulfonyl chloride may precipitate as a solid or oil. Extract with Dichloromethane (DCM).[1]

    • Wash the organic layer with cold water and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Yield: Typically 60-75%.[1] Store under inert atmosphere (moisture sensitive).

Protocol B: Formation of the Sulfonamide

Conversion of the chloride to the final sulfonamide scaffold.[1]

  • Dissolve the crude sulfonyl chloride in anhydrous THF or DCM.

  • Cool to 0°C.

  • Add Ammonium Hydroxide (NH₄OH, excess) or a specific amine (R-NH₂) dropwise.[1]

  • Stir at room temperature for 1-2 hours.

  • Concentrate and recrystallize from Ethanol/Water to obtain the pure 1-methyl-1H-pyrazole-3-sulfonamide .[1]

Therapeutic Applications & Mechanism[1][3]

Carbonic Anhydrase Inhibition (CAI)

The primary utility of this scaffold is in the design of isoform-selective Carbonic Anhydrase inhibitors.[1]

  • Mechanism: The sulfonamide moiety acts as a Zinc-Binding Group (ZBG).[1][3] The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity: The 1-methyl-pyrazole tail fits into the hydrophobic sub-pocket of tumor-associated isoforms (hCA IX and XII), often showing selectivity over the ubiquitous cytosolic isoforms (hCA I and II) which are responsible for systemic side effects.[1]

Oncology: Bcl-2 and Apoptosis

Recent studies have incorporated this scaffold into Bcl-2 inhibitors .[1] The sulfonamide acts as a bioisostere for carboxylic acids or other polar groups, facilitating interactions with the BH3 domain of anti-apoptotic proteins.

Agrochemicals: Sulfonylureas

Coupling the 3-sulfonamide with isocyanates yields sulfonylureas , a potent class of herbicides that inhibit acetolactate synthase (ALS).[1] The pyrazole core provides a unique degradation profile compared to traditional benzene-sulfonylureas, reducing soil persistence.

References

  • BenchChem. 1-Methyl-1H-pyrazole-3-sulfonamide: Structure and Applications. BenchChem Product Database. Link[1]

  • Carta, F., et al. (2021).[4] "Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 49, 128309.[4]

  • Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide: Technical Data Sheet.Link[1]

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. [1]

  • Shaikh, S., & Talia, Y. H. (2018). "Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivative Containing Pyrazoline Moiety." International Journal of Pharmaceutical Sciences Review and Research, 50(1), 15-21.

  • Kong, Y., Tang, M., & Wang, Y. (2014).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[6] [1]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Pyrazole Synthesis

Topic: Resolving Regioisomer Formation in Pyrazole Synthesis Ticket ID: PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Welcome to the Technical Support Center Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Formation in Pyrazole Synthesis Ticket ID: PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for pyrazole synthesis. Regioisomerism in pyrazoles—specifically distinguishing and controlling 1,3- vs. 1,5-substitution—is the single most common failure point in the synthesis of active pharmaceutical ingredients (e.g., Celecoxib, Rimonabant).

This guide moves beyond basic textbook definitions to provide field-tested protocols for regiocontrol (synthesis) and regioidentification (analysis).

Module 1: Diagnostic Hub – The Mechanics of Selectivity

Before attempting a fix, you must diagnose the driver of your isomer mixture. The Knorr synthesis (condensation of hydrazine with 1,3-dicarbonyls) is governed by a competition between electronic activation and steric hindrance .

The Core Conflict

In an unsymmetrical 1,3-dicarbonyl (


) reacting with a monosubstituted hydrazine (

):
  • Nucleophile: The hydrazine has two nitrogens.[1] The terminal

    
     is generally more nucleophilic than the substituted 
    
    
    
    .
  • Electrophile: The dicarbonyl has two carbonyls. The more electron-deficient carbonyl is attacked first.

The "Standard" Outcome: The most nucleophilic nitrogen (


) attacks the most electrophilic carbonyl.
The Problem:  Solvation, pH, and steric bulk can invert this preference, leading to mixtures.
Visualizing the Pathway

KnorrMechanism Start Reagents: 1,3-Diketone + R-Hydrazine Acid Condition: Acidic Media Start->Acid Neutral Condition: Neutral/Basic Start->Neutral PathA Path A: Electronic Control NH2 attacks most electrophilic C=O Acid->PathA Protonation activates C=O PathB Path B: Steric Control NH2 attacks least hindered C=O Neutral->PathB Sterics dominate Intermediate Intermediate: Hydrazone / Enamine PathA->Intermediate PathB->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Result13 Product: 1,3-Isomer Cyclization->Result13 If R-group directs Result15 Product: 1,5-Isomer Cyclization->Result15 If R-group directs

Figure 1: Decision matrix for Knorr synthesis pathways. Acidic conditions tend to favor electronic control, while neutral conditions favor steric control.

Module 2: Troubleshooting Protocols (The "How-To")

Protocol A: The "Solvent Switch" (High Impact)

Issue: You are getting a 50:50 mix of isomers in Ethanol (EtOH). Solution: Switch to Fluorinated Alcohols (TFE or HFIP).[2]

Scientific Rationale: Standard protic solvents like EtOH stabilize the transition states of both isomers relatively equally. Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively coordinate to the dicarbonyl oxygen, enhancing the electrophilicity difference between the two carbonyls, often driving the reaction toward high regioselectivity (typically >95:5) [1].

Step-by-Step Procedure:
  • Preparation: Dissolve your unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration). Do not use EtOH.

  • Addition: Cool to 0°C. Add the monosubstituted hydrazine (1.1 equiv) dropwise.

    • Note: If using hydrazine hydrochloride, add 1.0 equiv of triethylamine to free the base, but TFE works best with free hydrazine.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitor: Check LCMS. If conversion is slow, heat to reflux (TFE bp: 74°C).

  • Workup: Evaporate the TFE (recoverable/recyclable).

  • Purification: The crude is often >90% pure single regioisomer. Recrystallize from heptane/EtOAc if necessary.

Protocol B: The "Enone" Route (For Fluorinated Pyrazoles)

Issue: Synthesizing


-pyrazoles (e.g., Celecoxib analogs) yields regioisomer mixtures because the 

group hydrates, confusing the nucleophile. Solution: Use

-unsaturated ketones (enones) or alkynones instead of diketones.

Scientific Rationale: Replacing the 1,3-diketone with an alkynone (


) removes one ambiguity. The hydrazine undergoes a Michael addition to the triple bond first (controlled by sterics/electronics of the alkyne), followed by cyclization [2].

Module 3: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
50:50 Isomer Mix Solvent is too "neutral" (EtOH/MeOH) or temperature is too high (Thermodynamic control).1. Switch solvent to TFE or HFIP [1].2. Lower temperature to -10°C to favor kinetic product.
Wrong Isomer Formed pH is incorrect. Acid promotes attack at the most basic N; Base promotes attack at the most acidic NH.1. If using HCl, switch to neutral conditions (free base hydrazine).2. If neutral, add catalytic AcOH or TFA.
Oiling / No Solid Mixture of isomers prevents crystallization.1. Run 19F NMR (if applicable) to quantify ratio.2. Perform column chromatography. Isomers usually have distinct Rf values in 5% MeOH/DCM.
Reaction Stalls Fluorinated diketones often form stable hydrates (

) that are less reactive.
1. Add a dehydrating agent (molecular sieves).2. Use Dean-Stark apparatus with Toluene reflux.

Module 4: Analytical Verification (The "Proof")

You cannot rely on LCMS alone, as regioisomers have identical masses. You must use NMR to prove your structure.

The Golden Rule: NOE & HMBC

Do not guess based on chemical shift tables alone. Use 2D NMR.

Analytical Workflow

NMR_Analysis Sample Purified Isomer Exp1 1H NMR Sample->Exp1 Exp2 1D NOE / NOESY Exp1->Exp2 Check spatial proximity Exp3 HMBC Exp1->Exp3 Check bond connectivity Decision Isomer Confirmed? Exp2->Decision Exp3->Decision

Figure 2: Mandatory analytical workflow for pyrazole validation.

Interpretation Guide
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,5-Isomer: Strong NOE correlation between the N-substituent protons and the C5-substituent protons. They are spatially close.

    • 1,3-Isomer: NOE correlation is weak or absent between N-substituent and C3-substituent (due to geometry), but you may see NOE between N-substituent and H4.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the N-CH3 (or N-Aryl) protons.

    • Correlation: In a 1,5-isomer, N-R protons will show a 3-bond coupling (

      
      ) to C5 .
      
    • Differentiation: C3 and C5 have distinct shifts. C5 (next to N) is typically deshielded (lower field) compared to C3 in many systems, but this varies. Always use the cross-peak to identify which carbon is adjacent to the Nitrogen.

  • 13C NMR Shifts (General Rule of Thumb):

    • C3: Generally

      
       140–150 ppm.
      
    • C5: Generally

      
       130–140 ppm (often upfield of C3 due to N-lone pair donation, but highly substituent dependent) [3]. Warning: Do not rely solely on this without HMBC.
      

References

  • Aggarwal, V. K., et al. (2008). "Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols." The Journal of Organic Chemistry, 73(9), 3523–3529.[2]

  • Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.

  • Elguero, J., et al. (1993).[3] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678.[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling &amp; Structural Validation of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary Objective: This guide provides a definitive technical analysis of the NMR spectral characteristics of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide . It addresses the critical challenge in pyrazole che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the NMR spectral characteristics of 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide . It addresses the critical challenge in pyrazole chemistry: distinguishing the target 1,3-substituted regioisomer from the thermodynamically competitive 1,5-substituted alternative generated during synthesis.

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Core Value: Unlike generic spectral databases, this guide compares solvent-dependent resolution performance (DMSO-d₆ vs. CDCl₃) and establishes a self-validating 2D NMR workflow to certify regio-purity, a crucial parameter for kinase inhibitor development.

The Regioisomer Challenge: Product vs. Alternative

In the synthesis of N-methylpyrazoles, alkylation or cyclization often yields a mixture of isomers. For this specific sulfonamide scaffold, the performance of the analytical method is defined by its ability to resolve the Target (3-sulfonamide) from the Alternative (5-sulfonamide).

FeatureTarget Product (1,3-Isomer)Alternative Impurity (1,5-Isomer)Differentiation Strategy
Structure Sulfonamide at C3; Proton at C5.Sulfonamide at C5; Proton at C3.NOE Correlation
N-Me Environment Sterically free (adjacent to H).Sterically crowded (adjacent to SO₂).Chemical Shift (Δδ)
C-H Signal C5-H (Deshielded, ~7.7-8.0 ppm).C3-H (Shielded, ~7.3-7.5 ppm).1H NMR
Bioactivity High (Typical Kinase Binding Mode).Low/Inactive (Steric Clash).Assay Relevance

Experimental Protocol

To achieve reproducible, high-resolution data, the following protocol controls for concentration-dependent shifts common in sulfonamides (due to hydrogen bonding).

Reagents & Equipment[1][2][3][4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Rationale: CDCl₃ is not recommended due to poor solubility of the polar sulfonamide/amine motif and rapid exchange broadening of the NH protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

Acquisition Parameters (Self-Validating System)
  • 1H NMR (1D): 30° pulse angle, 64 scans, D1 = 2.0s.

  • 1H-1H NOESY (2D): Mixing time = 500ms. Critical for spatial validation.

  • D₂O Shake (Optional): To confirm exchangeable NH protons (Sulfonamide NH and Amine NH₂).

Comparative Spectral Analysis

A. Solvent System Performance

The choice of solvent dramatically alters the spectral "fingerprint," particularly for the labile sulfonamide protons.

Signal AssignmentDMSO-d₆ (Recommended) CDCl₃ (Alternative) Performance Note
N1-Me (s, 3H)3.78 ppm 3.85 ppmStable singlet; reference point.
C5-H (s, 1H)7.72 ppm 7.45 ppmDMSO causes downfield shift due to H-bonding.
NH₂ (br s, 2H)4.80 ppm (Distinct)~3.5 ppm (Broad/Invisible)DMSO slows exchange, sharpening the NH₂ signal.
SO₂NH-Me (q/d)7.25 ppm (Resolved)~4-5 ppm (Broad)Coupling to methyl (J=5 Hz) is often only visible in DMSO.
SO₂NH- Me (d, 3H)2.51 ppm 2.65 ppmAppears as a doublet in DMSO; often singlet in CDCl₃ due to decoupling.
B. Structural Validation Workflow (The "Killer" Experiment)

The only way to definitively prove the structure is 1,3-substituted (Target) and not 1,5-substituted (Alternative) is via Nuclear Overhauser Effect (NOE) spectroscopy.

  • Target (1,3): The N-Methyl group (Pos 1) is spatially close to the C5-Proton. Result: Strong NOE cross-peak.

  • Alternative (1,5): The N-Methyl group is adjacent to the Sulfonamide group. The C3-Proton is on the far side. Result: NO NOE cross-peak between N-Me and Aromatic H.

Visualization of Validation Logic

The following diagram illustrates the connectivity and the critical NOE interaction that validates the product.

NMR_Validation cluster_molecule Target: 4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide N1 N1 N2 N2 N1->N2 N_Me N-Me (3.78 ppm) N1->N_Me Covalent C3 C3 (Sulfonamide) N2->C3 C4 C4 (Amine) C3->C4 C5 C5-H (Diagnostic) C4->C5 C5->N1 Validation NOESY Experiment C5->Validation N_Me->Validation Spatial Proximity? Result Strong Cross-Peak (N-Me <-> C5-H) Validation->Result Positive Conclusion CONFIRMED 1,3-Isomer Result->Conclusion

Caption: Diagnostic NOE pathway. A correlation between N-Me and C5-H confirms the 1,3-substitution pattern, ruling out the 1,5-isomer.

Detailed Spectral Assignments (DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationCoupling (J)AssignmentMechanistic Insight
7.72 Singlet1H-C5-H Deshielded by the adjacent N1 and the electron-withdrawing sulfonamide effect transmitted through the ring.
7.25 Broad q1H5.0 HzSO₂N_H_ Exchangeable. Appears as a quartet due to coupling with the adjacent methyl group.
4.80 Broad s2H-C4-N_H_₂ Electron-donating amino group. Broadness indicates intermediate exchange rate.
3.78 Singlet3H-N1-C_H_₃ Classic N-methyl pyrazole shift.
2.51 Doublet3H5.0 HzSO₂NH-C_H_₃ Doublet confirms the NH is present and coupled. If D₂O is added, this collapses to a singlet.

Troubleshooting & Impurity Analysis

When analyzing "pure" batches, look for these common specific impurities:

  • Regioisomer (1,5-isomer): Look for a small singlet around 7.40 ppm (C3-H) and a shifted N-Me peak around 3.85-3.90 ppm .

  • Hydrolysis Product: If the sulfonamide bond hydrolyzes, the methyl doublet at 2.51 ppm disappears, replaced by a methyl amine salt peak (variable shift).

  • Residual Solvent: DMSO (2.50 ppm) often overlaps with the sulfonamide methyl doublet. Solution: Run the spectrum at 315K to shift the water/exchangeable peaks or use a cryoprobe for better resolution.

References

  • Solvent Effects on Sulfonamides

    • Study on solvent-dependent chemical shifts in heterocyclic sulfonamides.
    • Source:

  • Pyrazole Regiochemistry

    • Differentiation of 1,3 and 1,5 pyrazole isomers using NOE and 13C NMR.
    • Source:

  • General NMR Data for Aminopyrazoles

    • BenchChem Technical Guide: Methyl 3-amino-1H-pyrazole-4-carboxylate.[1]

    • Source:

  • Theoretical Calculation of Pyrazole Shifts

    • GIAO/B3LYP calcul
    • Source:

Sources

Comparative

A Comparative Guide to the Structural Validation of Substituted 1H-Pyrazole-3-sulfonamides

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. Subst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. Substituted 1H-pyrazole-3-sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of these molecules, grounded in experimental data and field-proven insights.

The Imperative of Orthogonal Validation

The synthesis of substituted 1H-pyrazole-3-sulfonamides, often involving multi-step reactions, can yield a variety of isomers and byproducts.[3][4] Consequently, relying on a single analytical technique is insufficient for unequivocal structure determination. An orthogonal approach, employing multiple, complementary methods, is crucial for building a comprehensive and trustworthy data package. This guide will focus on the "big four" of structural elucidation: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the gold standard, single-crystal X-ray Crystallography.

The Analytical Workflow: A Holistic Approach

The structural validation process should be viewed as a logical workflow, where each technique provides a piece of the puzzle, leading to a complete and validated structure.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Determination cluster_validation Final Validation Syn Synthesized Compound IR FT-IR Spectroscopy (Functional Group Identification) Syn->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) Syn->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Syn->MS XRay X-Ray Crystallography (Absolute Structure) IR->XRay Validated Validated Structure IR->Validated NMR->XRay NMR->Validated MS->XRay MS->Validated XRay->Validated Validation_Logic cluster_preliminary Preliminary Checks cluster_detailed Detailed Elucidation cluster_absolute Absolute Confirmation IR IR (Confirms SO₂NH) NMR NMR (Proposes Structure) IR->NMR MS MS (Confirms MW) MS->NMR XRay X-Ray (Confirms Absolute Structure) NMR->XRay If crystal available

Sources

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